molecular formula C7H8N2O2S B2418030 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine CAS No. 916438-50-1

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine

Cat. No.: B2418030
CAS No.: 916438-50-1
M. Wt: 184.21
InChI Key: NYJCXILJVCSLRY-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzothiazole and is characterized by the presence of a sulfonamide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine can be synthesized through several methods. One common method involves the hydrogenation of benzothiazole-2-thione, followed by oxidation to introduce the sulfonamide group. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

    2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole: Shares a similar structure but lacks the amine group.

    1,2-Benzisothiazoline 1,1-dioxide: Another derivative with similar chemical properties but different biological activity.

    4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its use as a diuretic and antihypertensive agent.

Uniqueness: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJCXILJVCSLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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